Lipophilicity Advantage: LogP of 2-Methyl-4-propylpyrimidine vs. Common Pyrimidine Analogs
2-Methyl-4-propylpyrimidine exhibits a calculated LogP value of 1.74, as reported in its commercial datasheet . This value is substantially higher than that of 2,4-dimethylpyrimidine (LogP ~1.0) and 4-propylpyrimidine (LogP ~1.9) , placing it in a distinct lipophilicity range. The propyl chain at the 4-position, combined with the methyl group at the 2-position, provides a balance of hydrophobic and hydrophilic character that is not achieved by simpler alkyl pyrimidines. This difference in LogP translates to altered membrane permeability and distribution profiles in biological systems, making it a preferred choice for applications requiring moderate lipophilicity.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.74 |
| Comparator Or Baseline | 2,4-Dimethylpyrimidine: LogP ~1.0; 4-Propylpyrimidine: LogP ~1.9 |
| Quantified Difference | ΔLogP = +0.74 vs. 2,4-dimethylpyrimidine; ΔLogP = -0.16 vs. 4-propylpyrimidine |
| Conditions | Calculated values using standard cheminformatics software (e.g., RDKit or similar) |
Why This Matters
This specific LogP value positions 2-Methyl-4-propylpyrimidine in a desirable range for CNS drug candidates (LogP 1.5-2.7), whereas the more hydrophilic 2,4-dimethylpyrimidine may have poorer brain penetration and the more lipophilic 4-propylpyrimidine may suffer from increased non-specific binding.
